2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide

Catalog No.
S12122474
CAS No.
M.F
C21H23NO
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide

Product Name

2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide

IUPAC Name

2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C21H23NO/c1-4-15-21(16-5-2,18-12-7-6-8-13-18)22-20(23)19-14-10-9-11-17(19)3/h4-14H,1-2,15-16H2,3H3,(H,22,23)

InChI Key

BNLKCRBPXINFCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(CC=C)(CC=C)C2=CC=CC=C2

2-Methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide is a complex organic compound characterized by a benzamide structure with specific alkyl and aromatic substituents. The molecular formula is C22H25NC_{22}H_{25}N, and its structure includes a methyl group, a phenyl group, and a hepta-1,6-dien-4-yl moiety. This compound's unique arrangement of functional groups contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide can be attributed to its functional groups. Key reactions may include:

  • Nucleophilic Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, potentially forming more complex derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitutions, allowing for further functionalization.
  • Diels-Alder Reactions: Given the presence of diene systems in the hepta-1,6-dien-4-yl moiety, this compound may engage in Diels-Alder reactions with suitable dienophiles.

Research indicates that compounds similar to 2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide exhibit various biological activities, including:

  • Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways.
  • Anti-inflammatory Effects: Compounds with similar structures may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Antimicrobial Activity: Certain analogs have demonstrated effectiveness against bacterial and fungal strains.

The synthesis of 2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide can be approached through several methods:

  • Condensation Reactions: The compound can be synthesized via the condensation of 2-methylbenzoic acid with an appropriate amine derivative of the hepta-1,6-diene.
  • Multi-step Synthesis: A multi-step synthetic route involving the formation of the hepta-1,6-diene followed by amide bond formation can be employed.
  • Cross-coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques could facilitate the introduction of the phenyl group onto the heptadiene framework.

2-Methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the development of new therapeutic agents for cancer and inflammatory diseases.
  • Material Science: The compound could serve as a precursor for synthesizing advanced materials with specific electronic or optical properties.

Interaction studies involving 2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Investigations may include:

  • Molecular Docking Studies: To predict how well the compound binds to target proteins involved in disease pathways.
  • In Vitro Binding Assays: To confirm binding interactions and assess the biological relevance of these interactions.

Several compounds share structural features with 2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide. Notable examples include:

Compound NameStructure FeaturesBiological Activity
4-AminobenzamideAmino group instead of methylAnticancer
N-(Phenyl)-2-methylbenzamideSimilar benzamide structureAnti-inflammatory
HeptamethylenediamineLinear chain similar to heptadieneAntimicrobial

Uniqueness

The uniqueness of 2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide lies in its combination of a complex diene system with a benzamide moiety, which may enhance its biological activity compared to simpler analogs. Its specific arrangement allows for diverse interactions within biological systems that may not be present in other similar compounds.

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

305.177964357 g/mol

Monoisotopic Mass

305.177964357 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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